molecular formula C9H8ClNO5 B586951 (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol CAS No. 157692-36-9

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol

Cat. No.: B586951
CAS No.: 157692-36-9
M. Wt: 245.615
InChI Key: MGLATQBXHTZVGI-UHFFFAOYSA-N
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Description

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound with the molecular formula C9H8ClNO5 It is characterized by a benzodioxin ring structure substituted with chloro, nitro, and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chloro and nitro groups are introduced via electrophilic aromatic substitution reactions. The hydroxymethyl group is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major products are aldehydes or carboxylic acids.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used.

Scientific Research Applications

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and hydroxymethyl groups may also contribute to its activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)ethanol: Similar structure with an ethanol group instead of methanol.

    (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)amine: Similar structure with an amine group instead of methanol.

Uniqueness

(7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to the specific combination of substituents on the benzodioxin ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(7-chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c10-5-1-7(11(13)14)9-8(2-5)16-6(3-12)4-15-9/h1-2,6,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLATQBXHTZVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2O1)[N+](=O)[O-])Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80708815
Record name (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157692-36-9
Record name (7-Chloro-5-nitro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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